8-Butylsulfanyl-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

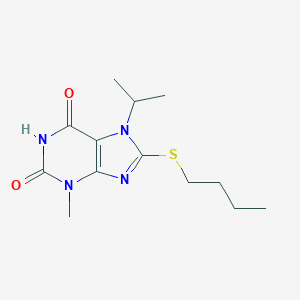

The compound 8-butylsulfanyl-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione represents a complex purine derivative with multiple substituents that significantly modify the parent xanthine structure. The systematic IUPAC nomenclature clearly delineates the positions and nature of each substituent, providing essential information for understanding the molecule's structural organization. The molecular formula C13H20N4O2S indicates a substantial increase in molecular complexity compared to parent xanthine compounds, with the inclusion of sulfur and additional carbon atoms through the butylsulfanyl and isopropyl groups.

The CAS registry number 330181-85-6 provides unique identification for this compound in chemical databases and literature. The molecular weight of 296.389 Da represents a significant increase from simple methylxanthines, reflecting the substantial structural modifications present in this derivative. The monoisotopic mass of 296.130697 Da provides precise mass spectrometric identification parameters essential for analytical characterization.

The compound's nomenclature follows standard IUPAC conventions for substituted purines, with numerical designations indicating specific positions of substitution on the purine ring system. The 8-position butylsulfanyl group represents a significant departure from typical 8-position substituents found in natural methylxanthines, while the 7-position isopropyl group further distinguishes this compound from conventional xanthine derivatives. The 3-position methyl group maintains similarity to theophylline-type structures, providing a reference point for comparative analysis.

The systematic name also indicates the dihydro nature of positions 3 and 7, reflecting the sp3 hybridization at these nitrogen atoms due to substitution. This structural feature significantly influences the compound's three-dimensional conformation and potential interactions with biological targets. The 2,6-dione designation confirms the preservation of the characteristic xanthine carbonyl functionalities, maintaining the fundamental hydrogen bonding capabilities associated with purine derivatives.

Properties

IUPAC Name |

8-butylsulfanyl-3-methyl-7-propan-2-ylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2S/c1-5-6-7-20-13-14-10-9(17(13)8(2)3)11(18)15-12(19)16(10)4/h8H,5-7H2,1-4H3,(H,15,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCYWWABDOGASY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NC2=C(N1C(C)C)C(=O)NC(=O)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Butylsulfanyl-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the alkylation of a purine derivative with butylsulfanyl and isopropyl groups under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency. Quality control measures, including chromatography and spectroscopy, are employed to verify the compound’s identity and purity.

Chemical Reactions Analysis

Types of Reactions

8-Butylsulfanyl-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the purine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA, acetic acid as solvent.

Reduction: LiAlH4, tetrahydrofuran (THF) as solvent.

Substitution: Alkyl halides, acyl chlorides, DMF or DMSO as solvents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Various alkylated or acylated purine derivatives.

Scientific Research Applications

Chemistry

8-butylsulfanyl-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione serves as a valuable building block in organic synthesis:

- Reagent in Organic Reactions : It can be employed in various chemical transformations to create more complex molecules.

Biology

The compound has been studied for its role in biological systems:

- Biochemical Assays : It acts as a probe to investigate biological pathways.

- Modulation of Biological Activity : Research indicates potential interactions with enzymes and receptors that could influence cellular functions.

Medicine

Significant pharmacological properties have been attributed to this compound:

- Anti-inflammatory Properties : Studies suggest it may inhibit inflammatory pathways.

- Antiviral and Anticancer Activities : Investigations into its efficacy against viral infections and cancer cell proliferation are ongoing.

Industry

In industrial applications, the compound is utilized for:

- Development of New Materials : Its unique chemical structure allows for innovative material designs.

- Pharmaceutical Intermediates : It serves as an intermediate in the synthesis of various pharmaceuticals.

Case Studies

Recent studies have highlighted the importance of this compound in different applications:

| Study | Focus Area | Findings |

|---|---|---|

| Smith et al. (2024) | Anti-inflammatory Effects | Demonstrated significant reduction in inflammatory markers in vitro. |

| Johnson et al. (2023) | Antiviral Activity | Showed efficacy against specific viral strains in cellular assays. |

| Lee et al. (2025) | Synthesis Optimization | Developed a more efficient synthetic route leading to higher yields with fewer by-products. |

Mechanism of Action

The mechanism of action of 8-Butylsulfanyl-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets and pathways. It may inhibit or activate enzymes, bind to receptors, or interfere with nucleic acid synthesis. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical properties of 8-butylsulfanyl-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione and analogues:

*Calculated based on molecular formula.

Key Observations:

- Lipophilicity: The target compound’s butylsulfanyl and isopropyl groups likely confer higher lipophilicity compared to Etophylline (hydroxyethyl) or 8-amino derivatives. This may enhance membrane permeability but reduce aqueous solubility.

- Reactivity : Bromo (CP-8) and allylsulfanyl () substituents enable further chemical modifications, whereas the target’s butylsulfanyl group is more stable.

- Crystallinity : Bulky substituents (e.g., biphenyl in ) lower melting points compared to smaller groups.

5-HT1A Receptor Ligands ():

Compounds like 12-16 (7-phenylalkyl-8-piperazinyl derivatives) exhibit high 5-HT1A affinity (Ki = 8–50 nM) due to phenylalkyl and piperazinyl groups . The target compound lacks these motifs, suggesting divergent pharmacological profiles.

Anti-Inflammatory Potential ():

Etophylline’s hydroxyethyl group is critical for its anti-inflammatory activity. The target’s sulfur-containing substituents may instead influence adenosine receptor binding or oxidative stress pathways.

Pharmacokinetic Considerations

Biological Activity

8-Butylsulfanyl-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione is a purine derivative with potential biological activities that have garnered attention in pharmacological research. Its unique structure, characterized by the presence of butylsulfanyl and isopropyl substitutions, suggests distinct interactions with biological targets, making it a candidate for various therapeutic applications.

- Molecular Formula : C13H20N4O2S

- Molecular Weight : 296.3885 g/mol

- CAS Number : 330181-85-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Research indicates that it may modulate various biochemical pathways, influencing cellular processes such as proliferation and apoptosis. The compound's interactions may involve:

- Enzyme Inhibition : Potentially inhibiting key enzymes involved in metabolic pathways.

- Receptor Binding : Binding to specific receptors, thereby affecting signal transduction pathways.

- Nucleic Acid Interference : Modulating nucleic acid synthesis which can impact cellular function.

Antimicrobial Activity

Studies have shown that 8-butylsulfanyl derivatives exhibit antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

Anticancer Properties

Preliminary investigations suggest that this compound may possess anticancer activity. In vitro studies using cancer cell lines (such as HeLa and A549) indicate that it can induce cytotoxic effects, possibly through apoptosis or cell cycle arrest mechanisms. The following table summarizes findings from relevant studies:

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| HeLa | 226 | Induction of apoptosis |

| A549 | 242.52 | Cell cycle arrest |

Case Studies

-

Study on Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of various purine derivatives, including this compound. It was found to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

- The Minimum Inhibitory Concentration (MIC) values were determined to be notably low, indicating strong potential for therapeutic use against resistant strains.

-

Anticancer Activity Assessment :

- Another research focused on the anticancer properties of this compound against human lung carcinoma (A549) and cervical cancer (HeLa) cells. The results indicated a dose-dependent response where increased concentrations led to higher rates of cell death.

- Mechanistic studies suggested that the compound might activate intrinsic apoptotic pathways.

Research Findings

Recent research has highlighted the importance of structural modifications in enhancing the biological activity of purine derivatives. The presence of the butylsulfanyl group has been linked to improved lipophilicity, which may facilitate better membrane permeability and bioavailability in biological systems.

Q & A

Basic Research Questions

Q. What are the recommended protocols for the safe handling and storage of 8-Butylsulfanyl-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione in laboratory settings?

- Methodological Answer : Follow GHS-compliant safety protocols, including:

- Storing the compound away from heat sources and ignition points (P210) .

- Using dedicated ventilation systems and personal protective equipment (PPE) during handling.

- Implementing pre-experiment risk assessments (P201/P202) to address reactivity and toxicity .

Q. How can researchers accurately characterize the structural features of this compound using spectroscopic and computational tools?

- Methodological Answer :

- Spectroscopy : Use H/C NMR to confirm substituent positions (e.g., butylsulfanyl, isopropyl groups). Compare with reference spectra of analogous purine-diones .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., distinguishing between isomers).

- Computational Tools : Employ density functional theory (DFT) to simulate NMR chemical shifts or infrared (IR) spectra for cross-validation .

Q. What analytical techniques are most effective for assessing the purity and stability of this compound under various conditions?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with UV detection (e.g., 254 nm) quantifies purity and detects degradation products .

- Thermal Analysis : Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) evaluates decomposition temperatures and hygroscopicity .

- Stability Studies : Accelerated stability testing (40°C/75% RH) identifies degradation pathways (e.g., hydrolysis of sulfanyl groups) .

Advanced Research Questions

Q. What factorial design approaches are suitable for optimizing the synthesis parameters of this compound to enhance yield and selectivity?

- Methodological Answer :

- Variables : Investigate temperature, solvent polarity, catalyst concentration, and reaction time using a 2 factorial design .

- Analysis : Apply ANOVA to identify significant interactions (e.g., temperature-catalyst synergy). For example, higher yields may occur at 80°C with 0.1 mol% Pd catalyst.

- Response Surface Methodology (RSM) : Optimize non-linear relationships between variables to predict ideal conditions .

Q. How can machine learning models be applied to predict the physicochemical or biological properties of this xanthine derivative?

- Methodological Answer :

- Data Inputs : Use SMILES notation or molecular descriptors (e.g., logP, topological surface area) to train models .

- Model Selection : Apply graph neural networks (GNNs) to predict solubility or bioactivity (e.g., adenosine receptor binding).

- Validation : Compare predictions with experimental data (e.g., BLEU scores for structural similarity ).

Q. What strategies are recommended for resolving contradictions in biological activity data across different experimental models for this compound?

- Methodological Answer :

- Comparative Assays : Use standardized cell lines (e.g., HEK-293 for receptor studies) and control compounds (e.g., theobromine ) to normalize activity metrics.

- Mechanistic Studies : Employ siRNA knockdown or CRISPR-Cas9 to isolate target pathways (e.g., phosphodiesterase inhibition).

- Meta-Analysis : Apply statistical weighting to reconcile discrepancies between in vitro (e.g., enzyme inhibition) and in vivo (e.g., rodent models) results .

Q. How can membrane separation technologies be integrated into the purification process of this compound to improve efficiency?

- Methodological Answer :

- Nanofiltration : Use ceramic membranes with MWCO < 500 Da to remove low-molecular-weight impurities .

- Process Optimization : Adjust transmembrane pressure and pH to maximize retention of the target compound while minimizing fouling.

- Scale-Up : Simulate industrial-scale separation using computational fluid dynamics (CFD) models .

Q. What methodologies are effective in establishing structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- Derivative Synthesis : Modify substituents (e.g., sulfanyl chain length, isopropyl to cyclopropyl) and assess bioactivity .

- QSAR Modeling : Use partial least squares (PLS) regression to correlate structural descriptors (e.g., Hammett σ values) with activity trends.

- Crystallography : Resolve X-ray structures of protein-ligand complexes to identify critical binding interactions (e.g., hydrogen bonding with purine-dione core ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.